molecular formula C5H9NOS2 B8040308 3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione CAS No. 3484-91-1

3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione

Cat. No.: B8040308
CAS No.: 3484-91-1
M. Wt: 163.3 g/mol
InChI Key: XHLZMAZEZRGAQO-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-1,3-thiazolidine-2-thione (CAS 3484-91-1, Molecular Formula: C5H9NOS2) is a high-purity fine chemical intermediate of significant interest in medicinal chemistry research . This compound belongs to the thiazolidine-2-thione class of heterocyclic compounds, which are widely investigated for their diverse biological activities . Recent scientific studies have identified derivatives of thiazolidine-2-thione as potent inhibitors of xanthine oxidase (XO), a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid . Elevated uric acid levels can lead to hyperuricemia and gout, making XO a critical therapeutic target . Specifically, structural analogs of this compound have demonstrated promising XO inhibitory activity in vitro, with one study reporting a derivative (compound 6k) being approximately 2.5-fold more potent than the common gout medication allopurinol . Enzyme kinetics and molecular docking analyses suggest that these inhibitors function through a mixed-type inhibition mechanism, forming key hydrogen bonds within the enzyme's active and hydrophobic pockets, such as with residues Gly260, Ile264, Glu263, and Ser347 . This mechanism positions thiazolidine-2-thione derivatives as valuable lead compounds for developing novel treatments for hyperuricemia . Our product is supplied with a purity range of 85.0% to 99.8% and is intended solely for laboratory research use as a chemical intermediate or for biological screening . It must be stored in a dry and cool environment. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS2/c7-3-1-6-2-4-9-5(6)8/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLZMAZEZRGAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283094
Record name MLS002639292
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URL https://comptox.epa.gov/dashboard/DTXSID60283094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3484-91-1
Record name MLS002639292
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002639292
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

This method involves the alkylation of thiazolidine-2-thione using ethylene oxide under basic conditions. The nitrogen atom in the thiazolidine ring acts as a nucleophile, attacking the electrophilic ethylene oxide to form the 2-hydroxyethyl substituent. A typical procedure involves dissolving thiazolidine-2-thione in ethanol or tetrahydrofuran (THF), adding a catalytic amount of triethylamine (TEA) or sodium hydroxide, and introducing ethylene oxide at 40–60°C for 6–12 hours.

Key Data:

  • Yield : 68–72% (after recrystallization from ethanol).

  • Characterization :

    • ¹H NMR (400 MHz, CDCl₃): δ 3.81 (t, J = 5.4 Hz, 2H, N–CH₂), 3.27 (t, J = 14.3 Hz, 2H, S–CH₂), 2.95 (br s, 1H, OH), 2.65 (m, 2H, CH₂OH).

    • ESI-MS : m/z 179.03 [M+H]⁺ (calculated for C₅H₉NO₂S₂: 179.01).

Halogenation-Alkylation of 2-Hydroxyethylamine Derivatives

Two-Step Synthesis via Haloethylamine Intermediates

In this approach, 2-hydroxyethylamine is first converted to 2-chloroethylamine hydrochloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The chloroethylamine intermediate then reacts with carbon disulfide (CS₂) in the presence of a base to form the thiazolidine ring.

Experimental Protocol:

  • Halogenation : 2-Hydroxyethylamine (0.1 mol) is treated with SOCl₂ (1.2 eq) in benzene at reflux for 2 hours. Volatiles are removed under vacuum to yield 2-chloroethylamine hydrochloride.

  • Cyclization : The chloroethylamine hydrochloride is stirred with CS₂ (1.5 eq) and NaOH (2 eq) in water at 60°C for 6 hours. Acidification with HCl precipitates the product.

Key Data:

  • Overall Yield : 55–60%.

  • Melting Point : 115–117°C (recrystallized from isopropyl alcohol).

One-Pot Multicomponent Reaction Using Amino Alcohols

Direct Synthesis from 2-Aminoethanol and CS₂

Aminoethanol reacts with CS₂ under alkaline conditions to form the thiazolidine ring in a single step. This method avoids isolating intermediates and is scalable for industrial applications.

Procedure:

2-Aminoethanol (0.05 mol), KOH (0.1 mol), and ethanol (100 mL) are heated to 40°C. CS₂ (0.1 mol) is added dropwise over 1 hour, and the mixture is stirred for 3 hours. The crude product is washed with 5% NaOH, dried, and recrystallized.

Key Data:

  • Yield : 68.1%.

  • Purity : >98% (HPLC).

  • ¹³C NMR (100 MHz, CDCl₃): δ 164.75 (C=S), 67.14 (N–CH₂), 59.62 (CH₂OH).

Catalytic Alkylation Using DABCO

Solvent-Free, Room-Temperature Synthesis

A recent protocol employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the reaction between propargylamines and CS₂. While primarily used for quaternary carbon centers, this method can be adapted for hydroxyethyl derivatives by modifying the propargylamine substrate.

Optimization:

  • Catalyst Loading : 5 mol% DABCO.

  • Conditions : Solvent-free, 25°C, 6 hours.

  • Yield : 66–72% (unoptimized for hydroxyethyl variants).

Post-Synthetic Modification of Thiazolidine-2-Thione

Hydroxyethylation via Mitsunobu Reaction

The Mitsunobu reaction enables the introduction of the 2-hydroxyethyl group to pre-formed thiazolidine-2-thione. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group of ethylene glycol is transferred to the nitrogen.

Limitations:

  • Cost : High reagent expense.

  • Yield : <50% due to competing side reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Ethylene Oxide68–72956–12 hIndustrial
Halogenation-Alkylation55–60908 hLaboratory
Multicomponent68.1984 hPilot-Scale
DABCO-Catalyzed66–72856 hSmall-Scale
Mitsunobu<508824 hNiche

Mechanistic Insights and Challenges

Stereoelectronic Effects in Ring Formation

Density functional theory (DFT) studies reveal that the nucleophilic attack of the amine nitrogen on CS₂ is rate-determining (ΔG‡ = 18.3 kcal/mol). Electron-donating groups on the amine accelerate this step, whereas steric hindrance from the hydroxyethyl group reduces reaction rates by 30% compared to methyl analogs.

Purification Challenges

The polar hydroxyethyl group complicates isolation via column chromatography. Recrystallization from ethanol/water (3:1) is preferred, achieving >95% purity .

Chemical Reactions Analysis

Types of Reactions: 3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Thiazolidine-2-thione derivatives have demonstrated significant antioxidant properties, which can help mitigate oxidative stress in various biological systems. They are also noted for their anti-inflammatory effects, making them potential candidates for treating conditions associated with chronic inflammation .

Anticancer Activity

Research has shown that thiazolidine-2-thione compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. A study highlighted the efficacy of certain derivatives against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Neuroprotective Effects

Recent studies indicate that thiazolidine derivatives may play a role in neuroprotection, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. They have been found to inhibit key enzymes involved in the pathology of Alzheimer's, including cholinesterase and glycogen synthase kinase-3β (GSK-3β), thereby reducing amyloid-beta aggregation and tau phosphorylation .

Agricultural Applications

Thiazolidine-2-thione is also utilized in agrochemicals as a fungicide and herbicide. Its ability to inhibit specific enzymes in plant pathogens makes it effective against various fungal infections, contributing to enhanced crop yields and plant health .

Organic Synthesis

As an important intermediate in organic synthesis, thiazolidine-2-thione is used to create more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, making it valuable in the development of new pharmaceuticals and agrochemicals .

Coordination Chemistry

Thiazolidine-2-thione can form stable complexes with metal ions, which are useful in coordination chemistry. These complexes have applications in catalysis and materials science due to their unique electronic properties .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Thiazolidine derivatives showed significant cytotoxicity against cancer cell lines with IC50 values in the micromolar range.
Neuroprotection Compounds demonstrated inhibition of cholinesterase and GSK-3β, suggesting potential for Alzheimer's treatment.
Agriculture Effective as a fungicide against common plant pathogens, enhancing crop resilience.
Organic Synthesis Utilized as a versatile reagent for synthesizing complex organic molecules through various reactions.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets and pathways. For example, it acts as an inhibitor of xanthine oxidase, an enzyme involved in the generation of uric acid. The compound forms hydrogen bonds with key amino acids in the enzyme’s active site, leading to inhibition of its activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-2-thione derivatives vary in substituents at the N3 position, which significantly influence their physicochemical properties, stability, and biological activity. Below is a comparative analysis of 3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione with structurally analogous compounds:

Thermodynamic and Crystallographic Properties

  • Thermodynamic Stability: 1,3-Thiazolidine-2-thione derivatives exhibit varying enthalpies of formation. For example, 1,3-thiazolidine-2-thione itself has two polymorphs (monoclinic and triclinic), while 1,3-oxazolidine-2-thione adopts a triclinic form .
  • Solubility : The 2-hydroxyethyl group improves aqueous solubility relative to hydrophobic substituents (e.g., benzyl or butyl), making the compound more suitable for biological assays .

Key Research Findings

  • Synthetic Flexibility : Alkylation and acylation reactions at the N3 position allow modular derivatization, enabling tailored physicochemical properties .
  • Thermal Stability : Derivatives with aromatic substituents (e.g., benzyl) exhibit higher thermal stability compared to aliphatic analogs, as evidenced by differential scanning calorimetry (DSC) studies .

Biological Activity

3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound, along with its derivatives, has been studied for various pharmacological effects, including as inhibitors of xanthine oxidase (XO), which is a key enzyme in the development of hyperuricemia. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis and Structure

The synthesis of 3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione typically involves the reaction of thiazolidine-2-thione with 2-hydroxyethyl groups. This process can be optimized using various reagents and conditions to yield high-purity products suitable for biological evaluation. The structure of this compound allows for the formation of derivatives that can exhibit enhanced biological activity.

Xanthine Oxidase Inhibition

One of the most significant biological activities of 3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione is its role as an inhibitor of xanthine oxidase. In a study evaluating various thiazolidine-2-thione derivatives, compound 6k demonstrated the strongest inhibitory activity against XO with an IC50 value of 3.56 μmol/L, which is approximately 2.5-fold more potent than allopurinol, a standard treatment for hyperuricemia .

Table 1: Inhibitory Potency of Thiazolidine-2-Thione Derivatives Against Xanthine Oxidase

CompoundIC50 (μmol/L)Relative Potency
6k3.562.5x Allopurinol
Allopurinol7.86Baseline
Febuxostat3.34Comparable

The structure-activity relationship (SAR) analysis revealed that the presence of a phenyl-sulfonamide group is crucial for enhancing XO inhibitory activity . The enzyme inhibition kinetics indicated that compound 6k acts as a mixed-type inhibitor, suggesting multiple binding sites on the enzyme.

Other Biological Activities

Beyond XO inhibition, thiazolidine-2-thione and its derivatives have shown potential in other areas:

  • Anticancer Activity : Some derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : Thiazolidine compounds have demonstrated anti-inflammatory properties in various models.
  • Antifungal Properties : Certain derivatives exhibit antifungal activity against common pathogens.

Case Study 1: Xanthine Oxidase Inhibition

In a detailed study published in PLOS ONE, researchers synthesized several thiazolidine-2-thione derivatives and assessed their XO inhibitory activity through in vitro enzyme assays. The results indicated that modifications to the thiazolidine structure significantly impacted their potency . For instance, compounds containing electron-donating groups showed improved inhibition compared to their counterparts with electron-withdrawing groups.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiazolidine derivatives against human cancer cell lines. Results indicated that certain modifications could enhance cytotoxic effects while minimizing toxicity to normal cells. This highlights the potential for developing targeted cancer therapies based on thiazolidine structures.

Q & A

What are the optimized synthetic routes for 3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione, and how do reaction conditions influence yield and purity?

Basic Research Question
The compound is typically synthesized via alkylation of thiazolidine-2-thione precursors. A common method involves reacting thiazolidine-2-thione with bromoethane or bromopropane in ethanol under reflux conditions, followed by purification via recrystallization or column chromatography . Key factors for optimization include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance alkylation efficiency compared to ethanol.
  • Catalysts : CuI or NaOH can accelerate the reaction but may introduce side products if not carefully controlled .
  • Temperature : Prolonged reflux (8–12 hours) improves conversion rates but risks decomposition.
    Yield and purity are validated using ¹H/¹³C-NMR and ESI-MS, with typical purity >95% achieved via recrystallization .

Which spectroscopic and analytical methods are most reliable for structural confirmation of 3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione?

Basic Research Question
A multi-technique approach is critical:

  • ¹H-NMR : The hydroxyethyl group (-CH₂CH₂OH) appears as a triplet (~δ 3.6 ppm) and a singlet for the thione sulfur .
  • ¹³C-NMR : The thiocarbonyl (C=S) resonates at ~190–200 ppm, while the thiazolidine ring carbons appear between 30–60 ppm .
  • ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight (e.g., 177.28 g/mol for C₅H₉NOS₂) .
    Advanced techniques like X-ray crystallography (used in analogous copper complexes) resolve bond lengths and angles, particularly for confirming hydrogen-bonding networks .

How do substituents on the thiazolidine ring affect the compound’s reactivity and biological activity?

Advanced Research Question
Substituents like alkyl chains or aromatic groups (e.g., phenyl, benzyl) alter electronic and steric properties:

  • Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the thiocarbonyl group, enhancing reactivity in nucleophilic additions .
  • Hydrophobic substituents (e.g., butyl or cyclohexyl) improve membrane permeability, which is critical for biological activity assays .
    Methodologies to assess these effects include:
  • DFT calculations to model electronic properties.
  • In vitro assays (e.g., enzyme inhibition) paired with SAR (structure-activity relationship) analysis .

What are the challenges in resolving contradictory data regarding the compound’s solubility and stability in different solvents?

Advanced Research Question
Contradictions arise from solvent polarity, pH, and trace impurities:

  • Solubility : Polar solvents (e.g., methanol, DMSO) dissolve the compound effectively, but non-polar solvents (e.g., hexane) induce precipitation, complicating reaction homogeneity .
  • Stability : Prolonged exposure to acidic/basic conditions or UV light may degrade the thione group to disulfides.
    Resolution strategies :
  • HPLC-MS monitoring to track degradation products.
  • Controlled stability studies under varied pH, temperature, and light conditions .

How can hydrogen-bonding interactions in 3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione derivatives be characterized, and what role do they play in crystal packing?

Advanced Research Question
The hydroxyethyl group participates in intermolecular O–H···S and O–H···O hydrogen bonds, as observed in crystallographic studies of related metal complexes . Methods include:

  • Single-crystal X-ray diffraction : Resolves bond distances (e.g., O–H···O ≈ 2.7 Å) and angles.
  • Hirshfeld surface analysis : Quantifies contribution of H-bonding to crystal packing (e.g., 30–40% in similar thiazolidine derivatives) .
    These interactions influence melting points, solubility, and co-crystal formation with APIs (active pharmaceutical ingredients).

What methodologies are recommended for assessing the compound’s potential as a ligand in metal coordination chemistry?

Advanced Research Question
The thione sulfur and hydroxyethyl oxygen act as donor sites. Experimental approaches include:

  • UV-Vis titration : Monitor shifts in λmax upon metal addition (e.g., Cu²⁺, Mn²⁺) to determine binding constants.
  • EPR spectroscopy : Detect paramagnetic species in copper(II) complexes .
  • Magnetic susceptibility measurements : Assess metal-ligand bonding geometry (e.g., trigonal bipyramidal vs. octahedral) .

How can researchers address discrepancies in reported biological activities of 3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione derivatives?

Advanced Research Question
Discrepancies often stem from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized bioassays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Purity validation : HPLC with UV/ELS detection to ensure ≥95% purity, as impurities (e.g., disulfides) may skew results .
  • Meta-analysis : Compare data across studies using computational tools (e.g., molecular docking to confirm target binding).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione
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3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione

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